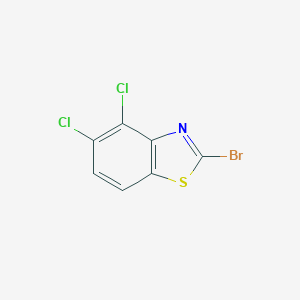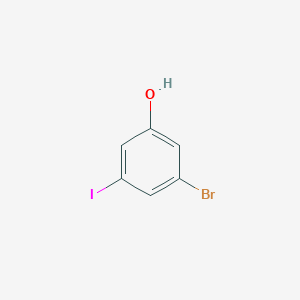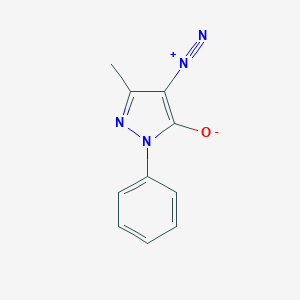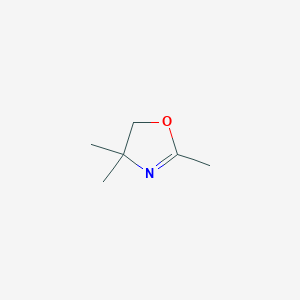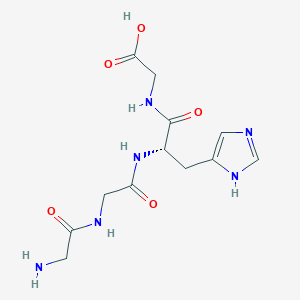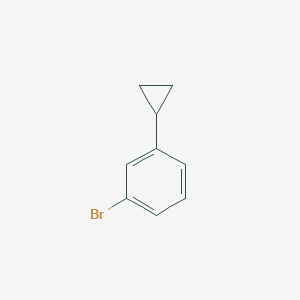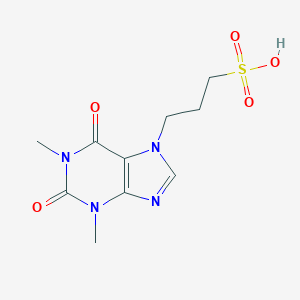
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TDPA is a purine analog that was first synthesized in the 1950s. It is a white crystalline powder that is soluble in water and has a molecular weight of 327.36 g/mol. TDPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Wirkmechanismus
TDPA inhibits xanthine oxidase by binding to the enzyme's active site and preventing the conversion of hypoxanthine to xanthine and uric acid. This leads to a decrease in the production of reactive oxygen species and inflammation, which are associated with various diseases.
Biochemische Und Physiologische Effekte
TDPA has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and immune cells. TDPA has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
TDPA has several advantages for lab experiments, including its high solubility in water and its ability to inhibit xanthine oxidase activity in a dose-dependent manner. However, TDPA has some limitations, including its potential toxicity at high concentrations and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on TDPA. One potential area of interest is the development of TDPA-based drugs for the treatment of various diseases. Another area of interest is the investigation of TDPA's effects on other enzymes involved in purine metabolism. Additionally, further studies are needed to determine the optimal dosage and administration of TDPA for therapeutic use.
In conclusion, TDPA is a chemical compound with unique properties and potential applications in various fields. Its ability to inhibit xanthine oxidase activity and reduce oxidative stress and inflammation make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TDPA and its future applications.
Synthesemethoden
TDPA can be synthesized through a multi-step process involving the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formaldehyde and sodium bisulfite. The resulting intermediate is then reacted with acetic anhydride to produce TDPA. This synthesis method has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
TDPA has been widely used in scientific research due to its ability to inhibit the activity of xanthine oxidase, an enzyme that plays a key role in purine metabolism. TDPA has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as gout, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1672-28-2 |
|---|---|
Produktname |
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid |
Molekularformel |
C10H14N4O5S |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H14N4O5S/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-3-5-20(17,18)19/h6H,3-5H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
RSTSVFVCHWLPHQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |
Andere CAS-Nummern |
1672-28-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



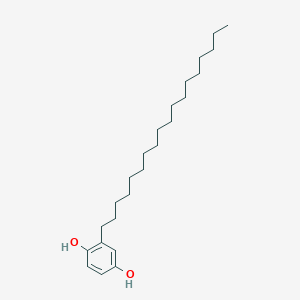
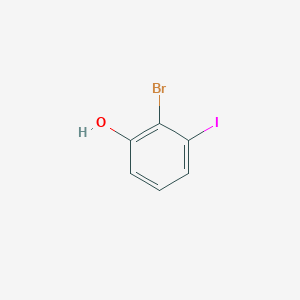
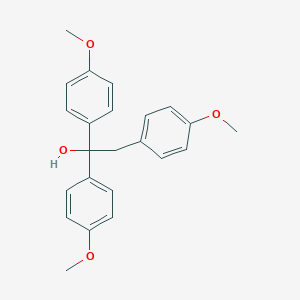
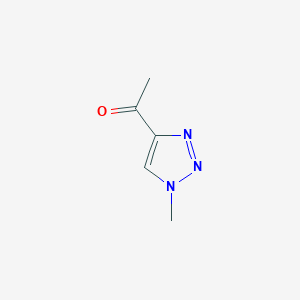
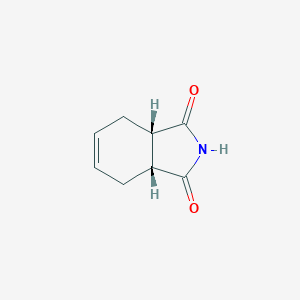
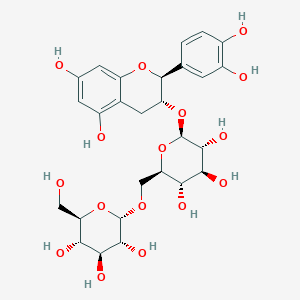

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
